5-Chloro-6-nitroquinoline
Overview
Description
5-Chloro-6-nitroquinoline is a chemical compound with the molecular formula C9H5ClN2O2 . It is a derivative of quinoline, a nitrogen-containing heterocyclic compound .
Synthesis Analysis
Quinoline and its derivatives have been synthesized using various methods. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 5-Chloro-6-nitroquinoline consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C9H5ClN2O2/c10-7-3-4-8-6 (2-1-5-11-8)9 (7)12 (13)14/h1-5H .Chemical Reactions Analysis
Quinoline and its derivatives have been involved in various chemical reactions. For instance, they have been used in addition, substitution, and rearrangement reactions . They have also been used in the synthesis of heterocyclic compounds based on nitroquinolines .Physical And Chemical Properties Analysis
The molecular weight of 5-Chloro-6-nitroquinoline is 208.60 g/mol . It has a topological polar surface area of 58.7 Ų .Scientific Research Applications
Chemical Reactivity and Substitution Patterns
5-Chloro-6-nitroquinoline exhibits unique chemical behaviors, particularly in nucleophilic substitution reactions. Mąkosza et al. (1986) studied vicarious nucleophilic substitution in nitroquinolines, revealing that 5-Nitro-, 6-nitro-, and 8-nitroquinoline react with various carbanions leading to substitution predominantly or exclusively at specific positions, indicating a distinct reactivity pattern that could be leveraged in synthetic chemistry for creating novel compounds (Mąkosza, Kinowski, Danikiewicz, & Mudryk, 1986).
Prodrug Systems for Bioreductive Activation
Gavin D. Couch and colleagues synthesized a range of 2-aryl-5-nitroquinolines, including derivatives of 5-chloro-6-nitroquinoline, as potential prodrug systems. These systems are designed for bioreductive activation, a process where a prodrug is activated by enzymatic reduction within the body. This research highlights the potential of 5-chloro-6-nitroquinoline derivatives in the development of novel therapeutic agents (Couch, Burke, Knox, & Moody, 2008).
Crystallographic Studies
The crystal structures of isomeric cocrystals involving 5-nitroquinoline have been extensively studied, providing insights into the molecular interactions and bonding patterns of 5-chloro-6-nitroquinoline derivatives. Gotoh and Ishida (2019) determined the structures of cocrystals of 5-nitroquinoline with different chloro-nitrobenzoic acids, revealing the importance of hydrogen bonding in the solid-state arrangement of such compounds (Gotoh & Ishida, 2019).
Safety And Hazards
Future Directions
Quinoline and its derivatives have been the subject of numerous research studies due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, future research will likely continue to explore the synthesis and bioactivity of quinoline derivatives .
properties
IUPAC Name |
5-chloro-6-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYYCZFZTFTKAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Cl)[N+](=O)[O-])N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284963 | |
Record name | 5-chloro-6-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-nitroquinoline | |
CAS RN |
58416-32-3 | |
Record name | 5-Chloro-6-nitroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58416-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 39969 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058416323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC39969 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39969 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-chloro-6-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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